molecular formula C15H13FO2 B5918001 4-fluorophenyl 3-phenylpropanoate

4-fluorophenyl 3-phenylpropanoate

Cat. No. B5918001
M. Wt: 244.26 g/mol
InChI Key: VBAHRMYBBLXTMM-UHFFFAOYSA-N
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Description

4-fluorophenyl 3-phenylpropanoate is a chemical compound that belongs to the class of phenylpropanoids. It is also known as fluorofenidone, and its molecular formula is C16H13FO2. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization of Compounds

  • Synthesis and Resolution of Esters

    Research on the synthesis and resolution of esters, such as the study by Drewes et al. (1992), explored the use of amino-1-(4-nitrophenyl)propan-1,3-diol for resolving racemic acids and establishing the absolute configuration of related compounds (Drewes et al., 1992).

  • Ligand Binding Studies

    Milius et al. (1991) synthesized N-substituted tropane derivatives, including compounds incorporating 4-fluorophenyl, to study their binding characteristics, paralleling those of cocaine (Milius et al., 1991).

Liquid Crystal Technology

  • Liquid Crystal Alignment

    Hegde et al. (2013) reported on the use of fluorinated and non-fluorinated phenyl diazenyl phenols, including structures with 4-fluorophenyl, for promoting photoalignment in liquid crystals (Hegde et al., 2013).

  • Dielectric Anisotropy in Liquid Crystals

    Yoshizawa et al. (2005) prepared compounds linking 4-fluorophenyl units and investigated their effects on dielectric anisotropy in liquid crystalline phases (Yoshizawa et al., 2005).

Pharmaceutical Applications

  • Modified Side Chain of Taxol

    Davis and Reddy (1994) synthesized methyl-2-fluoro-3-(N-benzoylamino)-3-phenylpropanoate, a fluorine analog of the C-13 side chain of taxol, indicating potential applications in drug development (Davis & Reddy, 1994).

  • Chiral Separations in Pharmaceuticals

    Wu et al. (2016) discussed the use of chiral supercritical fluid chromatography for resolving racemic acids, including 3-(1-(4-fluorophenyl)-1H-indazol-5-yl)-2,2-dimethyl-3-phenylpropanoic acid, highlighting its applications in pharmaceutical analysis (Wu et al., 2016).

Chemical Properties and Analysis

  • Refractive Indices Study

    Chavan and Gop (2016) studied the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in various solvent mixtures, providing insights into the nature of solute-solvent interactions (Chavan & Gop, 2016).

  • Fluorescent pH Sensor Development

    Yang et al. (2013) designed a heteroatom-containing organic fluorophore exhibiting aggregation-induced emission and intramolecular charge transfer, useful as a fluorescent pH sensor (Yang et al., 2013).

properties

IUPAC Name

(4-fluorophenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAHRMYBBLXTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 3-phenylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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